molecular formula C10H10F3NO3 B2355009 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate CAS No. 923237-78-9

2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate

Cat. No.: B2355009
CAS No.: 923237-78-9
M. Wt: 249.189
InChI Key: BUJPILRLKDZPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate is an organic compound with the molecular formula C10H10F3NO3 It is known for its unique chemical structure, which includes a trifluoroethyl group and a methoxyphenyl group connected through a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

2,2,2-trifluoroethanol+2-methoxyphenyl isocyanate2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate\text{2,2,2-trifluoroethanol} + \text{2-methoxyphenyl isocyanate} \rightarrow \text{this compound} 2,2,2-trifluoroethanol+2-methoxyphenyl isocyanate→2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield 2,2,2-trifluoroethanol and 2-methoxyaniline.

    Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: 2,2,2-trifluoroethanol and 2-methoxyaniline.

    Oxidation: Quinones or other oxidized derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The methoxyphenyl group may also contribute to the compound’s overall activity by influencing its electronic and steric properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate
  • 2,2,2-trifluoroethyl N-(2-trifluoromethoxyphenyl)carbamate
  • 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate

Uniqueness

2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate is unique due to the presence of both trifluoroethyl and methoxyphenyl groups, which impart distinct chemical and physical properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the methoxyphenyl group can influence its reactivity and interactions with biological targets. This combination of features makes it a valuable compound for various research applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-16-8-5-3-2-4-7(8)14-9(15)17-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJPILRLKDZPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.